4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE
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Overview
Description
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a benzodioxole moiety.
Preparation Methods
The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves multiple steps, starting with the preparation of the benzodioxole core. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carbamoyl and phenyl acetate groups. Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydride and alkyl halides
Scientific Research Applications
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole core but lacks the carbamoyl and phenyl acetate groups.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound has a similar benzodioxole structure but differs in the attached functional groups
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-14-5-3-13(4-6-14)17(20)18-9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHPHYCAPTTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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